molecular formula C16H21N5OS B2956399 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole CAS No. 2380084-53-5

2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole

Cat. No. B2956399
CAS RN: 2380084-53-5
M. Wt: 331.44
InChI Key: JZWJMHBPBAICMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry and neuroscience. In

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole is not fully understood. However, it has been found to interact with certain receptors in the body, including the dopamine D3 receptor. This interaction leads to changes in the activity of the receptor, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole have been studied in various in vitro and in vivo models. It has been found to have anti-inflammatory and anti-cancer activity, as well as potential as a treatment for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole in lab experiments is its high purity and stability. This makes it easier to work with and ensures that the results obtained are reliable. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole. One area of interest is the development of new drugs based on this compound. It has shown promise as a treatment for various diseases, and further research could lead to the development of more effective drugs.
Another area of research is the study of the mechanism of action of 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole. Understanding how this compound interacts with receptors in the body could lead to the development of new drugs that target these receptors.
Conclusion:
In conclusion, 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole is a chemical compound that has shown potential in various fields of scientific research. Its high purity and stability make it a useful tool for lab experiments, and its potential as a drug candidate makes it an area of interest for medicinal chemistry research. Further research is needed to fully understand the mechanism of action and to develop new drugs based on this compound.

Synthesis Methods

The synthesis of 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole involves a series of reactions. The starting materials are cyclopropylamine, 2-bromo-5-(4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl) thiophene, and sodium azide. The reaction proceeds through several steps, including the formation of an azide intermediate, which is then reduced to form the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole has been used in various scientific research applications. One of the main areas of research is medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases. It has been found to have activity against certain types of cancer cells and has shown promise as an anti-inflammatory agent.
In neuroscience, 2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole has been used to study the mechanism of action of certain neurotransmitters. It has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of mood and behavior.

properties

IUPAC Name

2-cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-2-11-9-17-15(18-10-11)22-13-5-7-21(8-6-13)16-20-19-14(23-16)12-3-4-12/h9-10,12-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWJMHBPBAICMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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